![molecular formula C10H8O2S3 B14404989 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid CAS No. 88048-81-1](/img/structure/B14404989.png)
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the activation of 2-(thiophen-2-yl)acetic acid by converting it into 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminothiophene-3-carbonitrile . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method that is widely applied due to its mild and functional group tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of thiophene-2-carboxylic acid .
Scientific Research Applications
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
Uniqueness
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
88048-81-1 |
|---|---|
Molecular Formula |
C10H8O2S3 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(thiophen-2-ylsulfanylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S3/c11-10(12)7-3-5-13-8(7)6-15-9-2-1-4-14-9/h1-5H,6H2,(H,11,12) |
InChI Key |
OMYSXMNJDJBUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


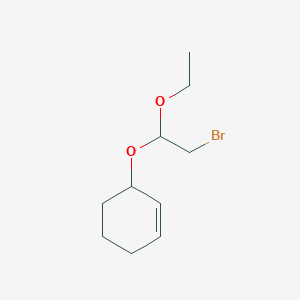
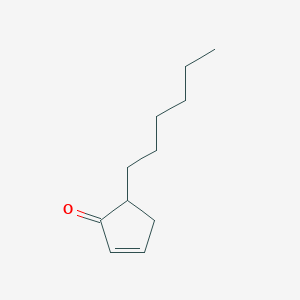

![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
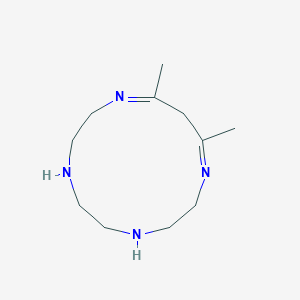
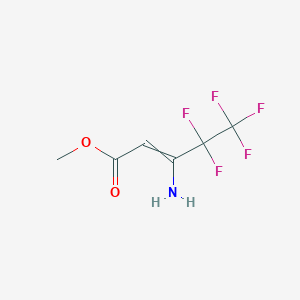
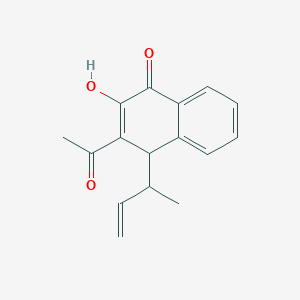
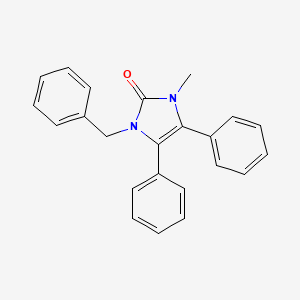




![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

